molecular formula C22H21ClN4O B3401961 3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine CAS No. 1049180-78-0

3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine

Cat. No. B3401961
CAS RN: 1049180-78-0
M. Wt: 392.9 g/mol
InChI Key: GWNGHQXVVURROM-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a piperazine ring and a phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a pyridazine ring, a piperazine ring, and a phenyl ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activity. Given the anti-tubercular activity of similar compounds , it could be of interest to explore the potential medicinal applications of “3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyridazine”.

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(23)9-7-18/h2-11H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNGHQXVVURROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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